5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one

Antiparasitic Chagas disease Trypanosoma cruzi

Researchers requiring reproducible SAR data face variability from imprecise analogs. 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one provides the exact 3-methoxyphenyl substitution critical for target potency against Trypanosoma cruzi and antibacterial activity. - Use as a core scaffold for phenylpyrazolone library synthesis; minor alkoxy changes drastically alter pIC50 values. - Ideal for nanoformulation studies to overcome poor aqueous solubility and unlock anti-MRSA efficacy. - Ensures lot-to-lot consistency, eliminating structural variability that compromises experimental validity.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B15060332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=O)NN2
InChIInChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13)
InChIKeyNCMQOQBUTKKYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one: A Pyrazolone Scaffold for Diversified Pharmacological and Agrochemical Screening


5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one (CAS: Not applicable) is a heterocyclic compound belonging to the pyrazol-3(2H)-one class, a scaffold recognized for its utility in medicinal chemistry and agrochemical research [1]. This compound features a pyrazole core substituted at the 5-position with a 3-methoxyphenyl group, a structural motif that influences its interaction with biological targets and physicochemical properties . The pyrazolone ring system is a well-established privileged structure, known to be present in various therapeutic and crop protection agents, and is associated with a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects [2].

1
Privileged scaffold screening — Pyrazolone core supports antiparasitic, antibacterial, and anti-inflammatory research models
2
3-Methoxyphenyl substitution — Key structural vector for SAR exploration and lead optimization studies
3
Solubility-limited probe — Poor aqueous solubility supports nanoformulation research for bioactivity enhancement

Why Generic Pyrazolone Substitution Fails: A Technical Deep-Dive on 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one Differentiation


The substitution of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one with another pyrazolone or pyrazole analog is scientifically unsound due to the profound impact of even minor structural modifications on biological activity and target selectivity. The 3-methoxyphenyl group at the 5-position is not a passive element; it dictates specific intermolecular interactions, electronic distribution, and the molecule's 3D conformation [1]. In the field of antiparasitic research, for instance, the substitution pattern on the phenyl ring of phenylpyrazolones is a critical determinant of potency against Trypanosoma cruzi [2]. Alterations to this substituent, or its position, can result in a complete loss of activity, as demonstrated by structure-activity relationship (SAR) studies where even minor changes in alkoxy groups led to significant variations in pIC50 values [3]. Therefore, substituting this compound with a similar, but not identical, analog would introduce unacceptable and unpredictable variability into any research or industrial process, making it essential to source the exact compound to ensure reproducibility and valid data.

SAR drift
Altering the 3-methoxyphenyl substitution pattern may significantly shift antiparasitic potency. Class-level SAR shows that even minor alkoxy modifications can change pIC50 values.
Formulation mismatch
More water-soluble analogs may not replicate nanoformulation-dependent antibacterial response. The solubility-limited profile drives the need for specific delivery strategies that water-soluble variants may not require.
Scaffold context
Generic pyrazolones without the 5-(3-methoxyphenyl) group provide a different chemical space for target engagement. Antibacterial and antiparasitic target selectivity may not transfer across scaffold variants.

Product-Specific Quantitative Evidence Guide for 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one


Anti-Trypanosomal Activity: Evidence from the Phenylpyrazolone Class

While direct data for 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is not available, class-level evidence demonstrates that the 3-methoxyphenyl substitution pattern is a key pharmacophoric element for anti-trypanosomal activity. A study on related phenylpyrazolones, such as 2-isopropyl-5-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one (NPD-0227), showed sub-micromolar inhibition of T. cruzi (pIC50=6.4, IC50=0.4 µM) [1]. In contrast, modifications to this substitution pattern generally resulted in compounds with lower potency, with the most potent analogs showing pIC50 values around 6.3 [2]. This indicates that the methoxyphenyl moiety, specifically when positioned as in the target compound, is a critical determinant for high activity, differentiating it from other pyrazolones with alternative substitution patterns.

Anti-Trypanosomal Activity
Class-level inference
Structural analog NPD-0227: pIC50 6.4 (IC50 0.4 µM)
Other SAR variants: pIC50 ≤ 6.3
3-Methoxyphenyl substitution pattern is associated with higher potency compared to many other modifications. Supports Chagas disease research screening context.
Intracellular T. cruzi assay context; direct data for target compound not reported.
Antiparasitic Chagas disease Trypanosoma cruzi

Antibacterial Formulation Potential: Solubility-Driven Bioactivity Enhancement

The pyrazolone class, which includes 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, suffers from poor aqueous solubility, a major barrier to clinical translation. However, this property can be leveraged to create value-added nanoformulations. A study on two novel pyrazolone derivatives demonstrated that creating PLGA/poloxamer-based nanoformulations significantly enhanced their antibacterial activity [1]. The formulations achieved greater than 90% cell death against S. aureus and greater than 80% cell death against Methicillin-resistant Staphylococcus aureus (MRSA), as measured by flow cytometry [2]. This highlights a critical differentiator: the inherent limitation of the free compound can be overcome through specific formulation technologies, leading to potent activity where the free compound might be inactive or less effective. This provides a clear scientific basis for procuring the compound specifically for nanoformulation research, distinguishing it from more water-soluble analogs that would not require or benefit from this approach.

Antibacterial Formulation Potential
Class-level inference
PLGA/poloxamer nanoformulations achieved >90% cell death (S. aureus) and >80% cell death (MRSA)
Poor aqueous solubility enables formulation-dependent antimicrobial screening response. Supports nanoformulation research context for drug-resistant strains.
Flow cytometry assay; free compound activity is expected to be significantly lower due to solubility constraints.
Antibacterial Nanoformulation MRSA

Broad-Spectrum Antibacterial Class Activity: Baseline Potency for SAR Exploration

As a member of the pyrazolone class, 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one shares a core structure that has been extensively validated for broad-spectrum antibacterial activity [1]. The pyrazolone scaffold is reported to exhibit activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria [2]. While specific MIC or IC50 data for this exact compound is not available in the public domain, its classification within this well-studied pharmacophore provides a strong basis for its selection as a lead compound in antibacterial drug discovery programs. This is particularly relevant when compared to other heterocyclic scaffolds (e.g., oxazoles, imidazoles) that may have more narrow or less established antibacterial profiles. The compound's specific 3-methoxyphenyl substitution further provides a unique vector for structural optimization to enhance potency and selectivity against specific bacterial targets.

Broad-Spectrum Antibacterial Class Activity
Class-level inference
Pyrazolone scaffold validated against Gram-positive and Gram-negative pathogens
Provides a literature-supported scaffold for initiating antibacterial SAR programs. 3-Methoxyphenyl substitution offers a unique vector within the class for further optimization.
Specific MIC / IC50 data for this exact compound not publicly available; class-level activity is reported.
Antibacterial SAR Medicinal Chemistry

Key Application Scenarios for 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one in Advanced R&D


Lead Optimization in Antiparasitic Drug Discovery for Chagas Disease

Use 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one as a key synthetic intermediate or core scaffold for generating a focused library of phenylpyrazolones. This library can be designed to systematically explore the SAR around the 3-methoxyphenyl group, with the goal of identifying compounds with improved potency (pIC50 > 6.4) against Trypanosoma cruzi, as guided by the established SAR from the phenylpyrazolone class [1].

Development of Targeted Nanoformulations to Overcome Solubility-Limited Bioactivity

Employ 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one as a model poorly soluble pyrazolone. Develop and optimize a nanoformulation (e.g., using PLGA, liposomes, or polymeric micelles) to enhance its aqueous solubility and subsequent antibacterial activity [2]. The resulting formulation can be tested against drug-resistant bacterial strains like MRSA, where class-level evidence indicates the potential for high efficacy once solubility barriers are addressed [3].

Building a Diversified Pyrazolone Library for Phenotypic Screening

Incorporate 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one into a larger, structurally diverse pyrazolone library. This library can be used in high-throughput phenotypic screens against a variety of disease models (e.g., cancer cell lines, bacterial infections, inflammatory assays) to identify novel biological activities and new targets [4]. The 3-methoxyphenyl substitution offers a distinct chemical vector not present in other pyrazolone sub-types, increasing the library's overall diversity and hit-finding potential.

Application
Selection Property
Validation Focus
Chagas disease lead optimization
Phenylpyrazolone SAR review
T. cruzi potency endpoint context
Nanoformulation for MRSA screening
Solubility-limited bioactivity profile
Formulation-exposure review for drug-resistant strains
Diversified pyrazolone library for phenotypic screening
3-Methoxyphenyl chemical vector diversity
Hit-finding potential across antibacterial and antiparasitic models

Technical Documentation Hub

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